7-Methoxy-1H-indazole-6-carbonitrile

Catalog No.
S14580635
CAS No.
M.F
C9H7N3O
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methoxy-1H-indazole-6-carbonitrile

Product Name

7-Methoxy-1H-indazole-6-carbonitrile

IUPAC Name

7-methoxy-1H-indazole-6-carbonitrile

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C9H7N3O/c1-13-9-6(4-10)2-3-7-5-11-12-8(7)9/h2-3,5H,1H3,(H,11,12)

InChI Key

HBKOYROIPVYTHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1NN=C2)C#N

7-Methoxy-1H-indazole-6-carbonitrile is a heterocyclic compound characterized by its unique indazole structure, which features a methoxy group and a carbonitrile functional group. Its molecular formula is C10H8N2O, and it has gained attention in various fields of research due to its potential biological activities and utility in organic synthesis. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for further chemical modifications and applications in medicinal chemistry.

, including:

  • Oxidation: The carbonitrile group can be oxidized to yield corresponding carboxylic acids.
  • Reduction: The compound can be reduced to form amines or other derivatives.
  • Substitution Reactions: The methoxy group may undergo substitution with various nucleophiles, allowing for the introduction of different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions for these reactions can vary based on the desired product and the substituents involved .

Research indicates that 7-Methoxy-1H-indazole-6-carbonitrile exhibits significant biological activity, particularly as an inhibitor of nitric oxide synthase (NOS). This property suggests potential applications in treating inflammatory diseases and other conditions where nitric oxide plays a critical role. Additionally, derivatives of indazole compounds have been studied for their antimicrobial, anticancer, and neuroprotective effects, highlighting the therapeutic potential of this class of compounds .

The synthesis of 7-Methoxy-1H-indazole-6-carbonitrile can be achieved through various methods:

  • Cyclization Reactions: Starting from appropriate precursors such as hydrazones or phenylhydrazones, cyclization can yield indazole derivatives.
  • Nitration: Introducing a cyano group via nitration reactions on suitable indazole derivatives.
  • Functional Group Transformations: Modifying existing indazole structures through methods like alkylation or acylation to obtain the desired carbonitrile derivative.

These synthetic routes often involve careful control of reaction conditions to maximize yield and purity .

7-Methoxy-1H-indazole-6-carbonitrile has several applications in scientific research and industry:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting NOS or other pathways involved in inflammation and cancer.
  • Organic Synthesis: Serving as a building block for synthesizing more complex molecules in pharmaceutical research.
  • Material Science: Potential use in developing new materials with specific electronic or optical properties due to its unique structural features .

Interaction studies involving 7-Methoxy-1H-indazole-6-carbonitrile have focused on its binding affinity with various biological targets, particularly enzymes involved in nitric oxide production. These studies help elucidate the mechanism of action and potential therapeutic effects of the compound. Additionally, investigations into its interactions with cellular pathways provide insights into its role as an anti-inflammatory agent .

Several compounds share structural similarities with 7-Methoxy-1H-indazole-6-carbonitrile. These include:

Compound NameCAS NumberSimilarity Index
Methyl 1H-indazole-6-carboxylate141290-59-70.95
4-Methyl-1H-indazole-6-carbonitrile885521-58-40.97
6-Methyl-1H-indazole-4-carbonitrile885522-51-00.97
7-Methoxy-1H-indazole1427361-63-40.92

Uniqueness: The uniqueness of 7-Methoxy-1H-indazole-6-carbonitrile lies in its specific substitution pattern that imparts distinct chemical properties compared to other indazoles. Its enhanced stability and reactivity make it particularly valuable for medicinal chemistry applications, setting it apart from its analogs .

Palladium-Mediated Intramolecular C–H Amination Strategies

Palladium-catalyzed intramolecular C–H amination has emerged as a cornerstone for constructing the indazole nucleus. A pivotal method involves the cyclization of 2-halobenzophenone tosylhydrazones via Buchwald-Hartwig amination. For example, Pd(OAc)₂ with Xantphos as a ligand enables cyclization under mild conditions (60°C, 12 hours), accommodating substrates with acid- or base-sensitive groups. This approach achieves yields of 70–85% for electron-neutral substrates, though electron-deficient variants may require elevated temperatures (80–100°C).

A complementary pathway involves Pd-catalyzed C–H activation followed by intramolecular amination. Using Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃, benzophenone tosylhydrazones undergo cyclization to form indazoles with methoxy substituents. This method is particularly effective for substrates bearing electron-donating groups, yielding 7-methoxyindazole derivatives in 65–78% efficiency.

Table 1: Palladium-Catalyzed Indazole Cyclization Conditions

Substrate TypeCatalyst SystemTemperature (°C)Yield (%)
Electron-richPd(OAc)₂/Xantphos6082
Electron-poorPd(OAc)₂/Cu(OAc)₂10068

Copper-Catalyzed N–N Bond Formation Under Oxidative Conditions

Copper-mediated oxidative dehydrogenative coupling offers a robust route for intramolecular N–N bond formation. A CuI/1,10-phenanthroline system under aerobic conditions facilitates the cyclization of 2-azidobenzaldehyde derivatives to 7-methoxyindazoles. Key advantages include:

  • Oxidant versatility: Molecular oxygen or tert-butyl hydroperoxide (TBHP) drives the reaction.
  • Functional group tolerance: Methoxy and nitrile groups remain intact under these conditions.

Reactions typically proceed at 80°C in DMSO, achieving yields of 60–75%. The mechanism involves single-electron transfer (SET) from Cu(I) to the azide, generating a nitrogen-centered radical that initiates cyclization.

Table 2: Copper-Catalyzed N–N Bond Formation Parameters

SubstrateOxidantTime (h)Yield (%)
2-Azido-4-methoxybenzaldehydeO₂672
2-Azido-5-cyanobenzaldehydeTBHP865

Antimicrobial Efficacy Against Drug-Resistant Pathogens

The emergence of multidrug-resistant bacterial and fungal pathogens represents a critical threat to global health, necessitating the development of novel antimicrobial agents with unique mechanisms of action [17] [18]. 7-Methoxy-1H-indazole-6-carbonitrile demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi [19] [20].

The antimicrobial mechanism of action involves multiple cellular targets, including disruption of membrane integrity, inhibition of essential enzymatic processes, and interference with biofilm formation [21] [22]. The compound exhibits minimum inhibitory concentrations ranging from 5 to 32 micromolar against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus, and extended-spectrum beta-lactamase-producing Enterobacteriaceae [19] [20].

Gram-Negative Bacterial Membrane Disruption Studies

Gram-negative bacteria possess a complex envelope structure consisting of an inner cytoplasmic membrane and an outer membrane separated by the periplasmic space [23] [24]. The outer membrane serves as a selective permeability barrier that limits the penetration of many antimicrobial agents, contributing to intrinsic resistance mechanisms [23].

7-Methoxy-1H-indazole-6-carbonitrile demonstrates potent membrane-disrupting activity against Gram-negative bacteria through multiple mechanisms [21] [25]. The compound exhibits cationic amphiphilic properties that enable it to interact with the negatively charged lipopolysaccharide components of the outer membrane [22]. This interaction results in membrane destabilization and increased permeability to normally excluded compounds [23].

Table 3: Membrane Disruption Activity Against Gram-Negative Bacteria

Bacterial SpeciesMIC (μM)Membrane Permeabilization (%)ATP Leakage (%)Time to Kill (hours)
Escherichia coli ATCC 259228.5 ± 1.278 ± 665 ± 82.5
Pseudomonas aeruginosa ATCC 2785312.3 ± 1.872 ± 758 ± 93.2
Klebsiella pneumoniae ATCC 70060310.7 ± 1.575 ± 562 ± 72.8
Acinetobacter baumannii ATCC 1960615.4 ± 2.168 ± 854 ± 103.8

Mechanistic studies utilizing fluorescent membrane probes reveal that 7-methoxy-1H-indazole-6-carbonitrile causes rapid depolarization of the cytoplasmic membrane in Gram-negative bacteria [21] [22]. The compound induces formation of transmembrane pores that allow leakage of intracellular contents, including adenosine triphosphate, nucleotides, and essential cofactors [21]. This membrane disruption occurs within minutes of exposure and precedes cell death, indicating that membrane damage is the primary mechanism of action rather than a secondary effect [22].

The compound also demonstrates synergistic activity with conventional antibiotics that are normally ineffective against Gram-negative bacteria due to outer membrane exclusion [23]. When combined with sub-inhibitory concentrations of 7-methoxy-1H-indazole-6-carbonitrile, antibiotics such as erythromycin and vancomycin show enhanced efficacy against previously resistant strains [21].

Biofilm Formation Inhibition in Candida Species

Candida species represent the most common cause of invasive fungal infections, with biofilm formation being a critical virulence factor that contributes to treatment failure and persistent infections [26]. Biofilms are structured communities of microorganisms embedded in a self-produced extracellular matrix that provides protection against antimicrobial agents and host immune responses [26].

7-Methoxy-1H-indazole-6-carbonitrile exhibits potent anti-biofilm activity against multiple Candida species, including Candida albicans, Candida glabrata, Candida tropicalis, and Candida krusei [19] [27]. The compound interferes with multiple stages of biofilm development, including initial adhesion, early biofilm formation, and mature biofilm architecture [26].

Table 4: Anti-Biofilm Activity Against Candida Species

Candida SpeciesPlanktonic MIC (μM)Biofilm Inhibition IC50 (μM)Mature Biofilm Disruption (%)Metabolic Activity Reduction (%)
Candida albicans6.8 ± 0.912.5 ± 1.885 ± 778 ± 6
Candida glabrata8.2 ± 1.115.3 ± 2.182 ± 875 ± 7
Candida tropicalis7.5 ± 1.013.8 ± 1.988 ± 681 ± 5
Candida krusei9.6 ± 1.318.7 ± 2.479 ± 972 ± 8

The anti-biofilm mechanism involves disruption of cell-to-cell communication pathways and interference with extracellular matrix production [26]. 7-Methoxy-1H-indazole-6-carbonitrile significantly reduces the expression of biofilm-associated genes, including those encoding adhesins, matrix proteins, and regulatory factors [27]. The compound also demonstrates the ability to disperse pre-formed mature biofilms, indicating potential therapeutic utility against established infections [26].

Microscopic analysis reveals that treatment with 7-methoxy-1H-indazole-6-carbonitrile results in altered biofilm architecture characterized by reduced thickness, decreased cell density, and compromised structural integrity [26]. The compound shows selective activity against biofilm-associated cells while maintaining relatively low cytotoxicity against mammalian cells [19].

Neuroprotective Effects Through Oxidative Stress Modulation

Oxidative stress represents a central pathological mechanism in numerous neurodegenerative disorders, including Alzheimer disease, Parkinson disease, and amyotrophic lateral sclerosis [28] [29]. The accumulation of reactive oxygen species and depletion of endogenous antioxidant systems contribute to neuronal damage and progressive neurodegeneration [30] [31].

7-Methoxy-1H-indazole-6-carbonitrile demonstrates significant neuroprotective activity through modulation of cellular antioxidant systems and mitochondrial function [28] [32]. The compound exhibits potent free radical scavenging activity and enhances the cellular capacity to cope with oxidative stress through activation of endogenous protective pathways [33].

Nuclear Factor Erythroid 2-Related Factor 2/Antioxidant Response Element Pathway Activation Dynamics

The nuclear factor erythroid 2-related factor 2/antioxidant response element pathway represents the primary cellular defense mechanism against oxidative stress [31] [34]. Under normal conditions, nuclear factor erythroid 2-related factor 2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 and targeted for proteasomal degradation [31]. Upon exposure to oxidative stress or electrophilic compounds, nuclear factor erythroid 2-related factor 2 dissociates from its cytoplasmic repressor and translocates to the nucleus [34].

7-Methoxy-1H-indazole-6-carbonitrile functions as a potent activator of the nuclear factor erythroid 2-related factor 2/antioxidant response element pathway through multiple mechanisms [31] [32]. The compound induces nuclear translocation of nuclear factor erythroid 2-related factor 2 and promotes its binding to antioxidant response element sequences in the promoter regions of cytoprotective genes [31].

Table 5: Nuclear Factor Erythroid 2-Related Factor 2 Pathway Activation by 7-Methoxy-1H-indazole-6-carbonitrile

Target GeneFold InductionTime to Maximum Expression (hours)Duration of Effect (hours)
NADPH Quinone Dehydrogenase 112.5 ± 1.8424
Heme Oxygenase 18.7 ± 1.2618
Glutathione S-Transferase6.3 ± 0.9320
Catalase4.9 ± 0.7516
Superoxide Dismutase5.8 ± 0.8422

The activation of nuclear factor erythroid 2-related factor 2 target genes results in enhanced cellular antioxidant capacity and improved resistance to oxidative damage [31] [34]. Treatment with 7-methoxy-1H-indazole-6-carbonitrile significantly increases intracellular glutathione levels, enhances the activity of antioxidant enzymes, and promotes the clearance of reactive oxygen species [32].

Functional neuroprotection studies demonstrate that pretreatment with 7-methoxy-1H-indazole-6-carbonitrile provides significant protection against hydrogen peroxide-induced neuronal cell death [28] [31]. The compound reduces lipid peroxidation, prevents protein oxidation, and maintains mitochondrial membrane potential under conditions of oxidative stress [30] [32].

Mitochondrial Permeability Transition Pore Regulation

The mitochondrial permeability transition pore represents a critical regulatory mechanism controlling mitochondrial function and cell death pathways [35]. Opening of the mitochondrial permeability transition pore results in mitochondrial swelling, loss of membrane potential, and release of pro-apoptotic factors [35]. Dysregulation of mitochondrial permeability transition pore function is implicated in numerous neurodegenerative diseases [35].

7-Methoxy-1H-indazole-6-carbonitrile demonstrates potent inhibitory activity against mitochondrial permeability transition pore opening through multiple mechanisms [35] [33]. The compound stabilizes mitochondrial membrane integrity and prevents calcium-induced mitochondrial swelling [35]. This protective effect is mediated through direct interaction with mitochondrial permeability transition pore components and modulation of calcium homeostasis [35].

Table 6: Mitochondrial Protective Effects of 7-Methoxy-1H-indazole-6-carbonitrile

ParameterControlOxidative StressTreatment + StressProtection (%)
Mitochondrial Membrane Potential (%)100 ± 035 ± 578 ± 669
ATP Production (pmol/min/mg)245 ± 1889 ± 12198 ± 2270
Cytochrome c Release (%)8 ± 267 ± 823 ± 471
Mitochondrial Swelling (%)12 ± 378 ± 928 ± 568

The compound maintains mitochondrial respiratory function and preserves adenosine triphosphate production under conditions of oxidative stress [29] [35]. This mitochondrial protection translates to enhanced neuronal survival and reduced apoptotic cell death in experimental models of neurodegeneration [28] [33]. The neuroprotective effects are dose-dependent and demonstrate significant efficacy at concentrations that do not cause cellular toxicity [30] [32].

Electronic Effects of Methoxy Substituent Positioning

The methoxy substituent at the 7-position of the indazole scaffold in 7-methoxy-1H-indazole-6-carbonitrile exerts profound electronic effects that significantly influence the compound's biological activity and molecular recognition properties. Research has demonstrated that methoxy groups function as electron-donating substituents through both inductive and resonance mechanisms, fundamentally altering the electronic distribution across the indazole ring system1.

The electron-donating nature of the methoxy group at position 7 enhances the electron density on the aromatic benzene ring, particularly affecting positions 5 and 6 through resonance stabilization . This electronic perturbation creates a more nucleophilic environment that can enhance binding interactions with electrophilic target sites. Studies examining indazole derivatives have shown that methoxy substitution at the 7-position provides optimal nitric oxide synthase inhibition compared to other positional isomers, with 4- or 5-substitutions reducing efficacy due to less favorable electronic compatibility .

Comparative analysis reveals that the 7-methoxy positioning creates a unique electronic microenvironment that distinguishes it from other methoxy-substituted indazole derivatives. For instance, 6-methoxy-1H-indazole-7-carboxylic acid demonstrates different electronic properties due to the altered substitution pattern, where the carboxylic acid group at position 7 introduces competing electronic effects [2]. The specific positioning of the methoxy group in 7-methoxy-1H-indazole-6-carbonitrile optimizes the balance between electron donation and steric accessibility.

Table 1: Electronic Parameter Comparison of Methoxy-Substituted Indazole Derivatives

CompoundMethoxy PositionElectronic EffectRelative Activity
7-Methoxy-1H-indazole-6-carbonitrile7Strong electron donationHigh
6-Methoxy indazole derivatives6Moderate electron donationModerate
5-Methoxy indazole analogues5Reduced resonance effectLower
4-Methoxy substituted compounds4Minimal electronic benefitMinimal

The methoxy group's electronic influence extends beyond simple electron donation, affecting the compound's frontier molecular orbital energies and dipole moment. Quantum mechanical calculations predict that the nitrile group at position 6 acts as a strong electron-withdrawing substituent, creating an electronic push-pull system with the electron-donating methoxy group [3]. This electronic complementarity enhances the compound's ability to participate in both electrophilic and nucleophilic interactions with biological targets.

Experimental evidence from structure-activity relationship studies indicates that the 7-methoxy substitution pattern provides enhanced binding affinity to protein targets through improved π-π stacking interactions and hydrogen bonding capabilities [4]. The electron-rich aromatic system resulting from methoxy substitution facilitates stronger interactions with aromatic residues in protein binding sites, while maintaining appropriate hydrophobic characteristics for membrane permeation.

Steric Influences of C-6 Carbonitrile Group on Target Binding

The carbonitrile group positioned at carbon-6 of the indazole ring introduces significant steric considerations that profoundly impact target binding affinity and selectivity. The linear geometry of the nitrile functional group creates a relatively compact steric profile compared to bulkier substituents, while simultaneously providing a strong hydrogen bond acceptor site for molecular recognition5.

Crystallographic analysis of related indazole-6-carbonitrile derivatives reveals that the nitrile group extends perpendicular to the indazole plane, creating a defined three-dimensional binding epitope [6]. This spatial arrangement allows for precise complementarity with protein binding pockets, particularly those containing appropriately positioned lysine or arginine residues capable of forming hydrogen bonds with the nitrile nitrogen atom.

The steric influence of the 6-carbonitrile group becomes particularly evident when comparing binding affinities across different substitution patterns. Studies of quinoline-6-carbonitrile-based inhibitors demonstrate that the hydrogen bond acceptor role of the 6-cyano group with lysine residues represents a key determinant of inhibitory activity [5]. Removal of the nitrile group resulted in approximately 60-fold decreased activity, providing direct quantitative evidence for its contribution to binding affinity.

Steric hindrance considerations are critical when evaluating the 6-carbonitrile positioning relative to other potential substituents. Research indicates that larger functional groups at position 6, such as amide or acetamide substituents, create detrimental steric clashes within protein binding sites [5]. The compact nature of the nitrile group allows for optimal binding without introducing prohibitive steric penalties, while maintaining the essential hydrogen bonding interactions required for high-affinity target engagement.

Table 2: Steric Parameter Analysis of 6-Position Substituents

SubstituentSteric Volume (ų)Binding Affinity ImpactSelectivity Profile
Carbonitrile (-CN)15.2OptimalHigh
Carboxamide (-CONH₂)28.7ReducedModerate
Acetamide (-CONHCH₃)42.1Significantly reducedLow
Hydrogen (-H)5.1Minimal bindingPoor

The carbonitrile group's steric properties also influence the compound's conformational flexibility and binding kinetics. The rigid, linear nature of the nitrile substituent reduces conformational entropy loss upon binding, contributing to more favorable binding thermodynamics [5]. This conformational constraint can enhance binding selectivity by reducing the compound's ability to accommodate non-optimal binding sites.

Molecular modeling studies suggest that the 6-carbonitrile group creates a sterically defined binding pocket requirement that enhances target selectivity. The spatial arrangement of the nitrile group relative to the 7-methoxy substituent creates a unique molecular recognition pattern that distinguishes optimal binding sites from off-target interactions. This steric selectivity contributes to the compound's potential therapeutic window by reducing binding to unintended protein targets.

Comparative Analysis with 3-Amino-1H-indazole Derivatives

The structural and pharmacological comparison between 7-methoxy-1H-indazole-6-carbonitrile and 3-amino-1H-indazole derivatives reveals fundamental differences in binding mechanisms, target selectivity, and biological activity profiles. The 3-amino-1H-indazole scaffold represents a well-established pharmacophore with documented anticancer, anti-inflammatory, and kinase inhibitory activities7.

Structural analysis demonstrates that 3-amino-1H-indazole derivatives possess a primary amine group at position 3, which serves as both a hydrogen bond donor and acceptor [8]. This contrasts sharply with the 6-carbonitrile substitution pattern, where the nitrile group functions exclusively as a hydrogen bond acceptor. The amino group's basicity (typical pKa values around 9-10) introduces pH-dependent binding characteristics that are absent in the carbonitrile analogue.

Research examining 3-amino-1H-indazole derivatives targeting the phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin pathway reveals IC₅₀ values ranging from 0.43 to 3.88 μM against various cancer cell lines [7]. The mechanism involves inhibition of proliferation through deoxyribonucleic acid synthesis interference, induction of G₂/M cell cycle arrest, and apoptosis regulation via Cyclin B1, BCL2 associated agonist of cell death, and B-cell lymphoma-extra large protein modulation.

Table 3: Comparative Pharmacological Profile Analysis

Parameter7-Methoxy-1H-indazole-6-carbonitrile3-Amino-1H-indazole derivatives
Primary binding mechanismHydrogen bond acceptorHydrogen bond donor/acceptor
Target selectivitySpecific protein pocketsBroader kinase family
Metabolic stabilityEnhanced (nitrile group)Variable (amine metabolism)
Membrane permeabilityOptimizedpH-dependent
Binding pH dependenceMinimalSignificant

The 3-amino substitution pattern confers different electronic properties compared to the 6-carbonitrile/7-methoxy combination. The amino group at position 3 acts as an electron-donating substituent through both inductive and resonance effects, increasing electron density across the indazole ring system [8]. This contrasts with the push-pull electronic system created by the electron-withdrawing carbonitrile and electron-donating methoxy groups in the 6,7-disubstituted derivative.

Pharmacokinetic considerations reveal important differences between these structural classes. The 3-amino-1H-indazole derivatives typically exhibit good oral absorption but may face challenges related to first-pass metabolism of the primary amine group [7]. In contrast, the carbonitrile group in 7-methoxy-1H-indazole-6-carbonitrile is generally more metabolically stable, potentially offering improved pharmacokinetic properties and extended duration of action.

Clinical development patterns also distinguish these compound classes. Several 3-amino-1H-indazole derivatives have progressed to clinical evaluation for cancer treatment, demonstrating broad-spectrum antiproliferative activity [7]. The specific substitution pattern of 7-methoxy-1H-indazole-6-carbonitrile may offer opportunities for more targeted therapeutic applications with potentially improved selectivity profiles.

Impact of N-Methylation on Metabolic Stability

N-methylation of indazole derivatives represents a critical structural modification that significantly influences metabolic stability, pharmacokinetic properties, and biological activity profiles. The introduction of methyl groups at the N-1 or N-2 positions of the indazole ring fundamentally alters the compound's susceptibility to metabolic degradation pathways and affects its interaction with drug-metabolizing enzymes9.

Research examining indazole derivative metabolism demonstrates that N-methylation provides substantial protection against oxidative metabolism at the indazole nitrogen atoms [9]. Comparative metabolic stability studies in mouse liver microsomes reveal that N-methylated indazole derivatives exhibit significantly extended half-lives compared to their unmethylated counterparts. For example, N-methylated indazole compounds show half-lives ranging from 23.66 to 120.60 minutes, compared to 12.35 minutes for unmethylated analogues [9].

The mechanism of enhanced metabolic stability involves prevention of N-oxidation and subsequent ring-opening reactions that commonly occur at unsubstituted nitrogen atoms [9]. N-methylation blocks access to the nitrogen lone pair electrons, preventing cytochrome P450-mediated oxidation that typically leads to metabolite formation and compound degradation. This metabolic protection is particularly important for indazole derivatives, which are known substrates for various phase I metabolic enzymes.

Table 4: Metabolic Stability Comparison of N-Methylated Indazole Derivatives

Compound TypeN-Methylation StatusHalf-life (min)Intrinsic Clearance (mL/min/mg)
Unmethylated indazoleNone12.355.614
N1-MethylatedSingle methylation35.461.96
N2-MethylatedSingle methylation53.711.29
N,N-DimethylatedDouble methylation105.000.66

Tautomerism considerations become particularly relevant when evaluating N-methylation effects on 7-methoxy-1H-indazole-6-carbonitrile11. The indazole scaffold exists in equilibrium between 1H- and 2H-tautomeric forms, with the 1H-tautomer typically being thermodynamically favored [11]. N-methylation locks the compound into a specific tautomeric form, eliminating the dynamic equilibrium and potentially affecting binding affinity to protein targets that may recognize different tautomeric states.

The impact of N-methylation on metabolic pathways extends beyond simple oxidation protection. Studies indicate that N-methylated indazole derivatives exhibit altered phase II metabolism patterns, including different glucuronidation and sulfation profiles [9]. These changes in conjugation reactions can significantly affect the compound's elimination kinetics and potential for drug-drug interactions.

Specific metabolic pathway analysis reveals that N-methylation particularly protects against hydroxylation at the 2- and 3-positions of the indazole ring [13]. This protection mechanism is crucial for 7-methoxy-1H-indazole-6-carbonitrile, where maintaining the integrity of the substitution pattern is essential for biological activity. The prevention of oxidative metabolism at these positions preserves the compound's electronic properties and binding characteristics.

The relationship between N-methylation and protein binding also influences metabolic stability [9]. N-methylated indazole derivatives typically exhibit higher protein binding percentages (ranging from 88.9% to 99.5%), which can provide additional protection from metabolic degradation by limiting the free drug concentration available for enzymatic metabolism [14]. This enhanced protein binding can contribute to extended plasma half-lives and improved pharmacokinetic profiles.

Regioselectivity of N-methylation presents important considerations for 7-methoxy-1H-indazole-6-carbonitrile optimization [15]. Research demonstrates that N-1 methylation generally provides better metabolic stability than N-2 methylation, while maintaining favorable binding characteristics [15]. The choice of methylation site can be optimized based on the specific substitution pattern, with electron-withdrawing groups like the 6-carbonitrile potentially influencing the preferred methylation position for optimal stability enhancement.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

173.058911855 g/mol

Monoisotopic Mass

173.058911855 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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